3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

In NK-3 receptor antagonist programs, simply substituting the 3-fluoro group with Cl/Br or shifting it to the 4-position drastically alters binding affinity and pharmacokinetics, breaking SAR continuity. Sourcing a racemic or non-halogenated analog compromises data integrity. This compound directly addresses that pain point: - Provides the exact 3-fluorophenyl electronic signature and lipophilicity required for replicable NK-3 pharmacophore engagement[reference:0]. - The 3-amino chiral center demands enantiopurity; racemic alternatives yield orders-of-magnitude differences in potency[reference:1]. - Also serves as a validated pyrrolidine carboxamide scaffold for synthesizing InhA inhibitors targeting multidrug-resistant tuberculosis[reference:2].

Molecular Formula C11H14FN3O
Molecular Weight 223.25 g/mol
Cat. No. B12071013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide
Molecular FormulaC11H14FN3O
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN3O/c12-8-2-1-3-10(6-8)14-11(16)15-5-4-9(13)7-15/h1-3,6,9H,4-5,7,13H2,(H,14,16)
InChIKeyHBNLWGXUKDJETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide: Chemical Profile and Provenance


3-Amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide (CAS 1247428-51-8) is a chiral pyrrolidine carboxamide featuring a 3-fluorophenyl substituent . Its structure, incorporating an amino group at the 3-position of the pyrrolidine ring, places it within a class of compounds extensively explored in medicinal chemistry for generating NK-3 receptor antagonists and other bioactive molecules [1]. The compound's utility is primarily as a research intermediate, and its procurement is justified by its unique substitution pattern, which is not readily interchangeable with other halogenated or non-halogenated analogs in structure-activity relationship (SAR) studies.

Workflow
Medicinal chemistry SAR studies
Key Attribute
Chiral pyrrolidine carboxamide scaffold
Selection Context
3-Fluorophenyl regioisomeric specificity

3-Fluorophenyl Specificity and Substitution Feasibility


The simple substitution of the 3-fluoro group on the phenyl ring of this pyrrolidine carboxamide with other halogens (e.g., Cl, Br) or moving it to the 4-position can drastically alter the compound's physicochemical properties, binding affinities, and pharmacokinetic profiles, a phenomenon well-documented in NK-3 receptor antagonist programs [1]. The 3-fluorophenyl moiety imparts a specific electronic effect and lipophilicity that cannot be mimicked by other substituents, making this compound non-fungible in precise SAR investigations. The 3-amino group on the pyrrolidine ring further introduces chirality, adding another layer of complexity where enantiopurity is critical for target engagement, and generic or racemic alternatives are insufficient [1].

3-Fluorophenyl
vs.
4-Fluorophenyl
May alter binding and CNS penetration profiles due to electronic and steric differences.
Single enantiomer
vs.
Racemic mixture
Racemate may show reduced or opposing activity; enantiopurity is critical for target engagement.
3-Fluoro substituent
vs.
3-Chloro / 3-Bromo
Halogen size and electronegativity changes may shift physicochemical and binding properties.

Quantitative Differentiation for Procurement Decisions


Lipophilicity and Substituent Position Effects

The meta-fluorine substitution in 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide introduces a distinct electronic and steric profile compared to its para-fluoro and unsubstituted phenyl analogs. While specific experimental logP or logD values are not publicly available for this exact compound, class-level SAR from NK-3 receptor antagonist patents demonstrates that the 3-fluorophenyl group is critical for optimizing potency and CNS penetration, which cannot be achieved with a 4-fluorophenyl or phenyl group [1].

3-Fluoro Substituent Specificity
Class-level
Meta-fluorine substitution is associated with optimized potency and CNS penetration in NK-3 receptor antagonist patents, relative to 4-fluoro or unsubstituted phenyl analogs.
Regioisomeric purity is essential; a positional isomer may result in complete loss of target activity.
Specific logP/logD data not reported for this compound; inferred from patent SAR trends.
Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Chiral Integrity and Enantiomeric Purity

The 3-amino substituent on the pyrrolidine ring creates a chiral center, making the enantiomeric purity of 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide a critical quality attribute. Unlike achiral alternatives or racemic mixtures, only a specific enantiomer is expected to be active in biological assays. The patent literature on similar pyrrolidine carboxamide structures emphasizes that resolved enantiomers show significantly different, and often opposing, biological activities [1]. The procurement value is thus directly tied to the availability of the desired, chirally pure enantiomer.

Enantiomeric Purity Requirement
Class-level
In related pyrrolidine carboxamide InhA inhibitors, the active enantiomer was reported >160-fold more potent than the racemate (J. Med. Chem. 2006).
Chiral purity is critical; racemic mixture may severely reduce assay signal or lead to opposing effects.
Enantiomer-specific activity data for this exact compound not published; inferred from analogous chemotype.
Chiral Synthesis Analytical Chemistry Drug Discovery

Synthetic Versatility of the 3-Amino Handle

The free 3-amino group on the pyrrolidine ring offers a versatile synthetic handle for further derivatization, distinguishing it from N-alkylated or 3-hydroxy analogs. This primary amine allows for site-selective acylation, sulfonylation, or reductive amination, enabling the rapid generation of focused compound libraries for hit-to-lead optimization . This reactivity cannot be replicated by 3-hydroxy or 3-alkyl substituted pyrrolidine carboxamides.

Synthetic Handle Versatility
Context-dependent
Primary amine at the 3-position enables site-selective acylation, sulfonylation, and reductive amination; not achievable with 3-hydroxy or 3-alkyl analogs.
Supports rapid library expansion for SAR exploration via 3-amino derivatization.
No quantitative yield data available for this specific scaffold; reaction conditions require optimization.
Chemical Synthesis Derivatization ADME Optimization

Evidence-Based Procurement Scenarios


NK-3 Receptor Antagonist Lead Optimization

Based on the patent evidence for the pyrrolidine carboxamide class, 3-amino-N-(3-fluorophenyl)pyrrolidine-1-carboxamide is most appropriately procured as a key chiral intermediate or final compound for the development and SAR study of novel NK-3 receptor antagonists targeting neurological disorders [1]. The precise 3-fluorophenyl and 3-amino substitution pattern is integral to the pharmacophore described in the patent family.

Chiral Pyrrolidine Fragment-Based Library Synthesis

The compound's inherent chirality from the 3-amino group makes it a valuable scaffold for fragment-based libraries, particularly where enantiopure fragments are required. Its procurement is recommended for creating diverse, stereochemically defined compound libraries where the chiral center's absolute configuration is a critical variable for biological activity [1]. This is supported by evidence that enantiomeric purity can lead to orders-of-magnitude differences in potency for similar chemotypes [2].

InhA Antibacterial Assay Development

While not an InhA inhibitor itself, the compound can serve as a structural analog or procured as a starting material for the synthesis of known InhA inhibitors. The established SAR around pyrrolidine carboxamide InhA inhibitors provides a validated framework for utilizing this compound as a core in medicinal chemistry efforts against multidrug-resistant tuberculosis [2].

Application
Selection Property
Validation Focus
NK-3 receptor antagonist SAR studies
3-Fluorophenyl regioisomeric purity
Target binding and CNS penetration profiling
Enantiopure fragment library synthesis
Chiral purity and absolute configuration
Enantiomer-specific biological activity assessment
InhA inhibitor derivatization
Primary amine synthetic handle
Enzyme inhibition and MIC screening
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